3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine
Description
3-[2-(4-Methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine (CAS: 1291262-25-3) is a pyridinylimidazole derivative characterized by a methoxy-substituted pyrrolidine ring at the 2-position of the imidazole core. Its structure combines a pyridine ring with an imidazole moiety, a scaffold known for modulating biological targets such as mitogen-activated protein kinases (MAPKs) . The 4-methoxypyrrolidinyl group introduces stereoelectronic effects that may influence solubility, binding affinity, and metabolic stability compared to simpler aryl substituents.
Properties
Molecular Formula |
C13H16N4O |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C13H16N4O/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17) |
InChI Key |
YSCCZNNXGFUKFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 4-Methoxypyrrolidine-2-carbaldehyde + appropriate amine, acid catalyst, reflux in ethanol or DMF | Formation of imidazole core | Control of temperature (~80-120°C) critical for ring closure and yield |
| 2 | Reductive amination / Nucleophilic substitution | Reducing agents like NaBH4 or catalytic hydrogenation; solvents such as methanol or THF | Attachment of 4-methoxypyrrolidinyl substituent | Stereochemistry controlled by chiral precursors or catalysts |
| 3 | Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) | Pd(PPh3)4 or Pd2(dba)3 catalysts, base (K2CO3 or NaOtBu), solvents like toluene or dioxane, 80-110°C | Coupling with pyridine derivative at the 5-position of imidazole | High purity achieved by chromatographic purification |
These steps are optimized to maximize yield (typically 60-75% per step) and minimize side reactions such as over-oxidation or polymerization.
Industrial Scale and Process Optimization
For industrial synthesis, continuous flow chemistry techniques are often employed to enhance reaction control, reproducibility, and scalability. Automated synthesis platforms allow for:
- Precise temperature and mixing control
- Reduced reaction times
- Improved safety profiles for handling reactive intermediates
- Cost-effective production by minimizing reagent excess and waste
Such process intensification methods are critical for producing gram to kilogram quantities of this compound with consistent quality.
Analytical Characterization of the Compound
Spectroscopic and Elemental Analysis
| Technique | Key Observations | Purpose |
|---|---|---|
| Infrared (IR) Spectroscopy | C=N stretch at ~1574 cm⁻¹ confirming imidazole ring formation | Functional group verification |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to pyridine protons, methoxy group, and pyrrolidine ring protons | Confirmation of regiochemistry and substitution pattern |
| Carbon-13 NMR (¹³C NMR) | Resonances for aromatic carbons and methoxy-substituted carbons | Structural elucidation |
| Elemental Analysis | Carbon, Hydrogen, Nitrogen content within ±0.3% of theoretical values | Purity validation |
X-ray crystallography has been used in related imidazole derivatives to resolve stereochemistry, particularly of the 4-methoxypyrrolidinyl moiety, confirming the 3D configuration crucial for biological activity.
Computational Studies
Density Functional Theory (DFT) calculations provide insight into the electronic properties, highlighting the electron-donating effect of the methoxy group on the imidazole π-system. This influences binding affinity and metabolic stability, guiding further synthetic modifications.
Chemical Reaction Analysis and Modifications
The compound’s imidazole and pyridine rings allow for diverse chemical transformations:
| Reaction Type | Common Reagents | Possible Products | Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Ketones, carboxylic acids on side chains | Controlled to avoid ring degradation |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols, reduced heterocycles | Used for modifying substituents |
| Substitution | Halogens (Cl2, Br2), Amines, Alcohols | Halogenated derivatives, amine or ether substitutions | Enables SAR studies for biological activity |
These reactions enable the synthesis of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Pyridinylimidazole Derivatives
<sup>†</sup> Calculated from molecular formula C13H17N3O.
Key Differences and Implications
Substituent Effects on Pharmacokinetics and Selectivity
Clinical and Preclinical Outcomes
Q & A
Basic Question: What are the optimal synthetic routes and characterization methods for 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine?
Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl derivatives under controlled conditions. For example:
- Step 1: React 4-methoxypyrrolidine-2-carbaldehyde with an appropriate amine to form the imidazole core.
- Step 2: Couple the imidazole intermediate with pyridine derivatives via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
- Characterization: Use IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1574 cm⁻¹), NMR (¹H and ¹³C) to verify regiochemistry, and elemental analysis to validate purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Basic Question: How can the stereochemistry and electronic properties of the 4-methoxypyrrolidine and imidazole moieties be elucidated?
Answer:
- Stereochemical analysis: Use X-ray crystallography (as in similar imidazole derivatives) to resolve the 3D configuration of the pyrrolidine ring .
- Electronic properties: Conduct DFT calculations to map electron density distributions, particularly focusing on the methoxy group’s electron-donating effects on the imidazole π-system .
Basic Question: What experimental strategies are recommended for assessing the compound’s biological activity and target specificity?
Answer:
- In vitro assays: Screen against enzyme panels (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity (reported as IC₅₀ or Kd).
- Microbial studies: Test antimicrobial activity via broth microdilution (MIC values) and correlate with structural analogs to infer mechanism (e.g., disruption of cell wall synthesis) .
Advanced Question: How can researchers resolve contradictions in elemental analysis data for structurally similar compounds?
Answer:
- Case study: If observed C/H/N ratios deviate from theoretical values (e.g., ±0.5%), confirm purity via HPLC (>95%) and repeat combustion analysis under inert atmosphere to rule out hygroscopicity or decomposition .
- Alternative: Use high-resolution mass spectrometry (HRMS) to validate molecular formula .
Advanced Question: What methodologies are effective for designing structure-activity relationship (SAR) studies on this compound?
Answer:
- Analog synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogen) and compare bioactivity.
- Key parameters: Measure logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity to correlate with membrane permeability or target binding .
Advanced Question: How can X-ray crystallography confirm the compound’s solid-state structure and intermolecular interactions?
Answer:
- Protocol: Grow single crystals via slow evaporation in ethanol/water.
- Analysis: Resolve hydrogen-bonding networks (e.g., imidazole N–H···O interactions with solvent) and π-stacking between pyridine rings. Compare with analogs (e.g., 4-[(Z)-arylimino]imidazolones) to identify packing motifs .
Advanced Question: What computational approaches are suitable for predicting binding modes with biological targets?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ATP-binding pockets). Validate with MD simulations to assess stability of ligand-receptor complexes .
- Pharmacophore mapping: Identify critical features (e.g., methoxy group’s role in hydrophobic interactions) .
Advanced Question: How can reactive functional groups (e.g., methoxy, pyrrolidine) be stabilized during synthesis?
Answer:
- Protection strategies: Temporarily protect the pyrrolidine amine with Boc groups to prevent side reactions.
- Solvent selection: Use anhydrous DMF or THF to avoid hydrolysis of methoxy substituents .
Advanced Question: What protocols ensure stability and prevent degradation during long-term storage?
Answer:
- Storage conditions: Store at –20°C under argon, dissolved in DMSO (≤10 mM) to prevent oxidation.
- Stability testing: Monitor via LC-MS over 6 months under accelerated conditions (40°C/75% RH) to identify degradation products .
Advanced Question: How do structural analogs (e.g., pyrazole or triazole derivatives) compare in terms of reactivity and bioactivity?
Answer:
- Reactivity: Pyrazole derivatives (e.g., 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine) exhibit higher electrophilicity due to electron-withdrawing groups, enabling nucleophilic substitution .
- Bioactivity: Triazole analogs (e.g., 2-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine) show enhanced antimicrobial activity due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
